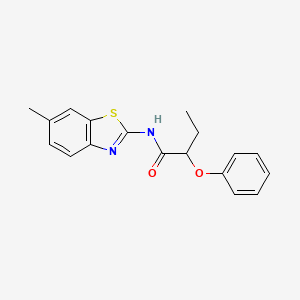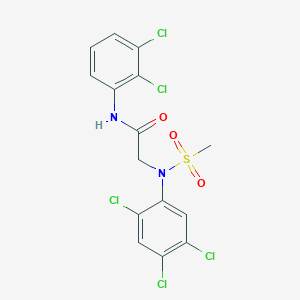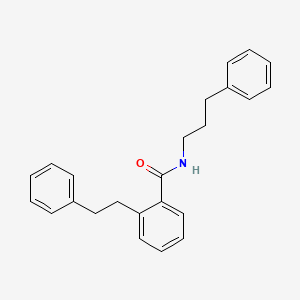![molecular formula C48H30N2S2 B5108266 2,3-bis(3-{[4-(phenylthio)phenyl]ethynyl}phenyl)quinoxaline](/img/structure/B5108266.png)
2,3-bis(3-{[4-(phenylthio)phenyl]ethynyl}phenyl)quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-bis(3-{[4-(phenylthio)phenyl]ethynyl}phenyl)quinoxaline, also known as TQ, is a quinoxaline-based compound that has gained significant attention in the scientific community due to its potential applications in cancer research. TQ has been found to exhibit potent anticancer properties that make it a promising candidate for further investigation.
作用機序
The mechanism of action of 2,3-bis(3-{[4-(phenylthio)phenyl]ethynyl}phenyl)quinoxaline is not fully understood. However, it has been proposed that 2,3-bis(3-{[4-(phenylthio)phenyl]ethynyl}phenyl)quinoxaline exerts its anticancer effects through multiple pathways, including the inhibition of topoisomerase II, induction of oxidative stress, and modulation of cell signaling pathways. 2,3-bis(3-{[4-(phenylthio)phenyl]ethynyl}phenyl)quinoxaline has also been found to inhibit the NF-κB pathway, which plays a crucial role in inflammation and cancer progression.
Biochemical and Physiological Effects:
2,3-bis(3-{[4-(phenylthio)phenyl]ethynyl}phenyl)quinoxaline has been found to exhibit both biochemical and physiological effects. Biochemically, 2,3-bis(3-{[4-(phenylthio)phenyl]ethynyl}phenyl)quinoxaline has been shown to induce DNA damage and inhibit DNA repair mechanisms, leading to apoptosis in cancer cells. Physiologically, 2,3-bis(3-{[4-(phenylthio)phenyl]ethynyl}phenyl)quinoxaline has been found to inhibit angiogenesis, which is the process of forming new blood vessels that supply nutrients and oxygen to tumors. Additionally, 2,3-bis(3-{[4-(phenylthio)phenyl]ethynyl}phenyl)quinoxaline has been found to modulate the immune system, leading to enhanced immune responses against cancer cells.
実験室実験の利点と制限
One of the advantages of using 2,3-bis(3-{[4-(phenylthio)phenyl]ethynyl}phenyl)quinoxaline in lab experiments is its potent anticancer properties, which make it a promising candidate for cancer research. Additionally, 2,3-bis(3-{[4-(phenylthio)phenyl]ethynyl}phenyl)quinoxaline has been found to sensitize cancer cells to chemotherapy drugs and radiation therapy, making it a potential adjuvant therapy for cancer treatment. However, one of the limitations of using 2,3-bis(3-{[4-(phenylthio)phenyl]ethynyl}phenyl)quinoxaline in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on 2,3-bis(3-{[4-(phenylthio)phenyl]ethynyl}phenyl)quinoxaline. Firstly, the mechanism of action of 2,3-bis(3-{[4-(phenylthio)phenyl]ethynyl}phenyl)quinoxaline needs to be further elucidated to better understand its anticancer properties. Secondly, more studies need to be conducted to determine the optimal dosage and administration of 2,3-bis(3-{[4-(phenylthio)phenyl]ethynyl}phenyl)quinoxaline for cancer treatment. Thirdly, the potential side effects of 2,3-bis(3-{[4-(phenylthio)phenyl]ethynyl}phenyl)quinoxaline need to be investigated to ensure its safety for clinical use. Lastly, 2,3-bis(3-{[4-(phenylthio)phenyl]ethynyl}phenyl)quinoxaline could be explored for its potential applications in other diseases, such as inflammation and autoimmune disorders.
Conclusion:
In conclusion, 2,3-bis(3-{[4-(phenylthio)phenyl]ethynyl}phenyl)quinoxaline is a promising compound for cancer research due to its potent anticancer properties. Its mechanism of action is not fully understood, but it has been shown to induce apoptosis, inhibit tumor growth, and sensitize cancer cells to chemotherapy drugs and radiation therapy. 2,3-bis(3-{[4-(phenylthio)phenyl]ethynyl}phenyl)quinoxaline has also been found to exhibit biochemical and physiological effects, such as inducing DNA damage and inhibiting angiogenesis. While there are some limitations to using 2,3-bis(3-{[4-(phenylthio)phenyl]ethynyl}phenyl)quinoxaline in lab experiments, there are several future directions for research that could lead to its clinical use in cancer treatment and other diseases.
合成法
The synthesis of 2,3-bis(3-{[4-(phenylthio)phenyl]ethynyl}phenyl)quinoxaline can be achieved through a multi-step process that involves the reaction of 2,3-dichloroquinoxaline with 4-phenylthiophenylacetylene in the presence of a palladium catalyst. The resulting intermediate is then reacted with 4-ethynylphenylboronic acid in the presence of a copper catalyst to yield 2,3-bis(3-{[4-(phenylthio)phenyl]ethynyl}phenyl)quinoxaline. This method has been optimized and yields 2,3-bis(3-{[4-(phenylthio)phenyl]ethynyl}phenyl)quinoxaline in high purity and yield.
科学的研究の応用
2,3-bis(3-{[4-(phenylthio)phenyl]ethynyl}phenyl)quinoxaline has been extensively studied for its anticancer properties. It has been found to exhibit cytotoxic effects on a variety of cancer cell lines, including breast, lung, prostate, and colon cancer. 2,3-bis(3-{[4-(phenylthio)phenyl]ethynyl}phenyl)quinoxaline has also been found to induce apoptosis and inhibit tumor growth in animal models. Furthermore, 2,3-bis(3-{[4-(phenylthio)phenyl]ethynyl}phenyl)quinoxaline has been shown to sensitize cancer cells to chemotherapy drugs and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
特性
IUPAC Name |
2,3-bis[3-[2-(4-phenylsulfanylphenyl)ethynyl]phenyl]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H30N2S2/c1-3-15-41(16-4-1)51-43-29-25-35(26-30-43)21-23-37-11-9-13-39(33-37)47-48(50-46-20-8-7-19-45(46)49-47)40-14-10-12-38(34-40)24-22-36-27-31-44(32-28-36)52-42-17-5-2-6-18-42/h1-20,25-34H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKVUFXLYTLXGLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=C(C=C2)C#CC3=CC(=CC=C3)C4=NC5=CC=CC=C5N=C4C6=CC=CC(=C6)C#CC7=CC=C(C=C7)SC8=CC=CC=C8 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H30N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
698.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-cyclohexyl-N-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5108192.png)
![ethyl 5-{[(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)amino]sulfonyl}-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B5108200.png)
![11-(2-hydroxy-3-methoxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5108202.png)
![5-amino-3-{1-cyano-2-[2-(4-nitrophenyl)-1H-pyrrol-1-yl]vinyl}-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5108211.png)
![1-(3-chlorophenyl)-4-{1-[(2-isopropyl-1,3-thiazol-4-yl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B5108219.png)
![5-[4-(allyloxy)benzylidene]-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5108236.png)
![2-(2-methoxyphenyl)-3-[(4-methyl-3-nitrophenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B5108246.png)
![4-(2-methoxyethoxy)-1-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B5108260.png)



![N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B5108295.png)
![N-methyl-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B5108304.png)
![5,5,5-trifluoro-4-{[(mesitylsulfonyl)amino]methyl}pentanoic acid](/img/structure/B5108310.png)